molecular formula C10H20O B1623763 trans-2-tert-Butylcyclohexan-1-ol CAS No. 5448-22-6

trans-2-tert-Butylcyclohexan-1-ol

Cat. No. B1623763
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
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Patent
US05194423

Procedure details

The synthesis was carried out in the same manner as described in Example 1, except that 30.0 g (0.192 mol) of 3-tert-butylcyclohexanol (cis:trans=2:8) and 13.8 g (0.192 mol) of 1,2-butyleneoxide were used instead of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 11.1 g (0.192 mol) of propyleneoxide. 11.3 g of 3-tert-butylcyclohexanol and 9.3 g of 1-(3-tert-butylcyclohexyloxy)-2-butanol (cis:trans=2:8) (bp. 145° to 148° C./10 mm Hg) were obtained in a 32% yield. Then, the cis-trans isomers of 1-(3-tert-butylcyclohexyloxy)-2-butanol were separated from each other in the same manner as described in Example 1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([OH:11])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH2:12]1[O:16][CH:13]1[CH2:14][CH3:15].C(C1CCCCC1O)(C)(C)C.C1OC1C>>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([OH:11])[CH2:6]1)([CH3:4])([CH3:2])[CH3:3].[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([O:11][CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])[CH2:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)C1CC(CCC1)O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C1C(CC)O1
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)C1C(CCCC1)O
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
C(C)(C)(C)C1CC(CCC1)OCC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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